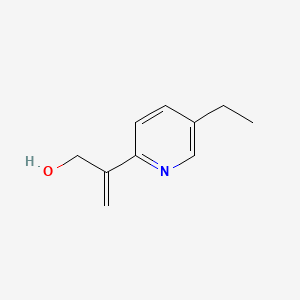

2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol

Description

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-(5-ethylpyridin-2-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C10H13NO/c1-3-9-4-5-10(11-6-9)8(2)7-12/h4-6,12H,2-3,7H2,1H3 |

InChI Key |

WEJJOEAGPYWCGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=C1)C(=C)CO |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol typically begins with commercially available or easily prepared precursors such as:

- 5-Ethyl-2-methylpyridine

- 5-Ethyl-2-pyridyl-2-ethanol

- 2-Vinyl-5-ethylpyridine (vinyl-substituted pyridine)

These starting materials serve as the foundation for subsequent functional group transformations to introduce the prop-2-en-1-ol moiety.

General Synthetic Strategy

The most preferred synthetic strategy involves the following key steps:

Halohydrin Formation: The vinyl group of 2-vinyl-5-ethylpyridine is converted to a bromohydrin intermediate by treatment with N-bromosuccinimide (NBS) in the presence of water and suitable solvents such as dimethyl sulfoxide or acetone.

Epoxide Formation: The bromohydrin intermediate is then treated with a base (e.g., potassium carbonate or sodium hydroxide) to form the corresponding epoxide.

Nucleophilic Ring Opening: The epoxide is reacted with nucleophiles, such as potassium salt of p-hydroxybenzaldehyde or other suitable nucleophiles, to afford the desired alcohol derivative.

Purification: The product is isolated by conventional extraction, washing, drying, concentration, and recrystallization or chromatography.

This sequence is supported by the synthetic schemes described in patent literature and academic sources, emphasizing operational simplicity and high yields.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvents | Notes and Yields |

|---|---|---|---|

| Halohydrin Formation | N-bromosuccinimide (1-3 eq), water (≥1 eq), base | DMSO, acetone, tetrahydrofuran, tert-butanol, dimethoxyethane | Bromohydrin obtained with good selectivity; water essential for ring opening |

| Epoxide Formation | Base: K2CO3, Na2CO3, NaOH, KOH | Methanol, ethanol, water | Epoxide formed by intramolecular substitution with base; yields typically high |

| Nucleophilic Ring Opening | Potassium salt of p-hydroxybenzaldehyde or other nucleophiles | DMF, DMSO, THF, acetonitrile, toluene, alcohols (methanol, ethanol, isopropanol) | Phase transfer catalysts (PEG-2000, 18-C-6) can improve yield and purity |

| Purification | Extraction with organic solvents, washing, drying, recrystallization | Ethanol, dichloromethane, toluene | Conventional methods used; product isolated in high purity |

Alternative Synthetic Approaches

Direct Epoxidation of Olefin: The vinyl group of 2-vinyl-5-ethylpyridine can be directly epoxidized using oxidants under controlled conditions to form the epoxide intermediate without halohydrin formation.

Conversion of Alcohol to Halides or Sulfonates: The 2-(5-ethylpyridin-2-yl)ethanol intermediate can be converted into chlorides, bromides, tosylates, or mesylates using reagents such as thionyl chloride, phosphorus tribromide, tosyl chloride, or mesyl chloride, facilitating further substitution reactions.

Research Findings and Analytical Data

Reaction Yields and Purity

The bromohydrin intermediate is obtained in yields typically above 85%, with minor impurities such as isomeric bromohydrins and 2-acetyl-5-ethylpyridine.

Epoxide formation proceeds with yields exceeding 90% under optimized base and solvent conditions.

The final alcohol product 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol is isolated with high purity (>95%) after recrystallization or chromatographic purification.

Spectroscopic Characterization

Proton nuclear magnetic resonance (1H NMR) shows characteristic vinyl proton signals around 5.5-6.5 ppm and pyridine ring protons in the aromatic region (7.0-8.5 ppm).

Carbon-13 NMR (13C NMR) confirms the presence of vinyl carbons and the pyridine ring carbons.

Infrared spectroscopy (IR) exhibits O-H stretching around 3400 cm^-1 and C=C stretching bands near 1600 cm^-1.

Mass spectrometry (MS) confirms molecular ion peaks consistent with the molecular weight of the compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Halohydrin → Epoxide → Alcohol | 2-Vinyl-5-ethylpyridine | NBS, water; K2CO3; nucleophile (e.g., p-hydroxybenzaldehyde salt) | 80-95 | Most common, scalable |

| Direct Epoxidation | 2-Vinyl-5-ethylpyridine | Oxidants (e.g., m-CPBA) | 70-85 | One-step epoxidation |

| Alcohol to Halide/Sulfonate | 2-(5-Ethylpyridin-2-yl)ethanol | SOCl2, PBr3, TsCl, MsCl | 85-95 | Intermediate step for further transformations |

Chemical Reactions Analysis

2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .

Comparison with Similar Compounds

3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol

- Molecular Formula : C₈H₈FN₂O

- Molecular Weight : 167.16 g/mol

- Key Features: Substituted with an amino group and fluorine at the 2- and 5-positions of the pyridine ring, respectively. Contains a propargyl alcohol (prop-2-yn-1-ol) chain instead of an allylic alcohol.

- Implications :

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

- Molecular Formula: C₁₀H₁₁NO₃

- Molecular Weight : 193.20 g/mol

- Key Features :

- Contains methoxy groups at the 5- and 6-positions of the pyridine ring.

- Shares the propargyl alcohol chain.

- Implications :

Non-Pyridine Heterocyclic Analogs

3-(Pyrrolidin-3-yl)prop-2-en-1-ol

- Molecular Formula: C₇H₁₃NO

- Molecular Weight : 127.18 g/mol

- Key Features :

- Replaces the pyridine ring with a pyrrolidine (five-membered saturated nitrogen heterocycle).

- Retains the allylic alcohol chain.

- Implications :

Functional Group Variants

(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one

- Molecular Formula : C₂₉H₃₂N₆O₃

- Molecular Weight : 536.61 g/mol

- Key Features: Substitutes the allylic alcohol with a ketone (prop-2-en-1-one). Incorporates a phthalazine ring and diamino-pyrimidine moiety.

- Implications: The ketone group eliminates hydrogen-bond donor capability, reducing solubility in polar solvents. The extended conjugated system enhances UV absorption, useful in photochemical studies .

Data Tables

Table 1. Structural and Molecular Comparison

Research Findings and Implications

- Spectroscopic Characterization : IR and NMR studies confirm the allylic alcohol group in 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol, with DFT simulations predicting nucleophilic reactivity at the hydroxyl site .

- Pharmaceutical Relevance : As a Pioglitazone impurity, its quantification ensures drug safety and compliance with regulatory standards .

- Reactivity Trends : Propargyl alcohol analogs exhibit higher reactivity in alkyne-based coupling reactions compared to allylic alcohol derivatives .

Biological Activity

2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : C10H13NO

- Molecular Weight : 163.2 g/mol

- CAS Number : 1526933-30-1

The compound features a pyridine ring, which is known for its role in biological systems, particularly as a building block for various pharmaceuticals.

Biological Activity

Research indicates that 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol exhibits several biological activities, including:

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.

- Neuroprotective Potential : Studies on related structures indicate that they can interact with neurological pathways, which may provide protective effects against neurodegenerative conditions.

- Interaction with G-protein Coupled Receptors (GPCRs) : Preliminary studies suggest that this compound may influence GPCR activity, which is crucial for various physiological responses .

Synthesis Methods

The synthesis of 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol can be achieved through several methods:

- Solvent-Free Reactions : This method emphasizes environmental sustainability and efficiency in producing the compound .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of related compounds in vitro. The results indicated significant inhibition of pro-inflammatory cytokines when treated with derivatives of 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotective agents highlighted the efficacy of similar compounds in protecting neuronal cells from oxidative stress. The findings imply that 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol could offer similar benefits, warranting further investigation into its mechanisms of action.

Comparative Analysis with Related Compounds

Q & A

Q. What are the optimal synthetic routes for 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol, and how can reaction parameters be systematically optimized?

Methodological Answer: Synthesis typically involves alkylation or coupling reactions. For example, alkylation of pyridine derivatives with propargyl alcohols under basic conditions (e.g., using KOH/EtOH) is common. Key parameters to optimize include:

- Catalyst selection : Palladium-based catalysts for cross-coupling (e.g., Sonogashira coupling) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity, while protic solvents (e.g., ethanol) may stabilize intermediates.

- Temperature control : Reactions often require reflux (80–120°C) to achieve high yields .

- Purification : Column chromatography or recrystallization (using ethyl acetate/hexane) ensures purity.

Q. How can the structure of 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during refinement of 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol?

Methodological Answer:

- Twinning : Use SHELXL’s TWIN command to model twinned data. Adjust BASF parameters iteratively .

- Disordered Groups : Apply PART and ISOR restraints for atoms with partial occupancy. For example, ethyl groups may require splitting into two conformers .

- Validation Tools : Cross-check with PLATON or CrystExplorer to identify missed symmetry or hydrogen-bonding errors .

Q. What strategies are effective for detecting and quantifying 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol as a pharmaceutical impurity?

Methodological Answer:

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Monitor m/z 178.1 [M+H]+ for quantification .

- Sample Preparation : Liquid-liquid extraction (ethyl acetate) minimizes matrix interference from drug formulations.

- Validation : Follow ICH guidelines for LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) .

Q. How can computational methods elucidate the reaction mechanisms involving 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol?

Methodological Answer:

Q. What biochemical assays are suitable for studying the biological interactions of 2-(5-Ethylpyridin-2-yl)prop-2-en-1-ol?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition). IC50 values can be derived from dose-response curves .

- Receptor Binding : Radioligand displacement assays (e.g., for GABA receptors) with ³H-labeled compounds.

- Cytotoxicity : MTT assays on cell lines (e.g., HepG2) to evaluate IC50 in cancer research .

Contradiction Analysis

Example: Discrepancies in reported synthetic yields (60–90%) may arise from:

- Catalyst Purity : Commercial Pd catalysts vary in activity.

- Oxygen Sensitivity : Some coupling reactions require inert atmospheres; incomplete degassing reduces yields .

Resolution : Replicate reactions under controlled conditions (e.g., Schlenk line) and report detailed protocols per CONSORT-EHEALTH standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.